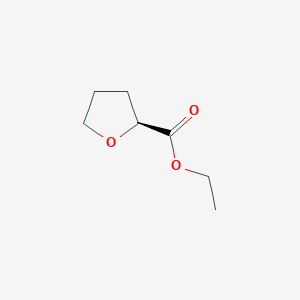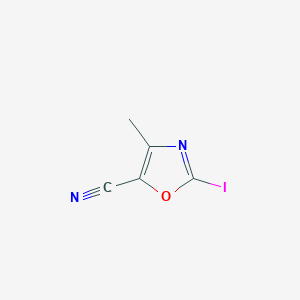
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound that features a morpholine ring, a pyridinium ion, and a tetraphenylborate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of morpholine derivatives with pyridine and tetraphenylborate. The process may include steps such as:
Formation of the morpholine-4-carbonyl intermediate: This can be achieved by reacting morpholine with a suitable carbonylating agent.
Coupling with pyridine: The intermediate is then reacted with pyridine to form the pyridinium ion.
Anion exchange: Finally, the pyridinium ion is combined with tetraphenylborate to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized morpholine derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a tool in drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound shares the morpholine-4-carbonyl group and has similar reactivity.
Morpholine-4-carboxylic acid derivatives: These compounds have structural similarities and may exhibit comparable chemical behavior.
Uniqueness
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its combination of a morpholine ring, pyridinium ion, and tetraphenylborate anion
Propriétés
| 308124-88-1 | |
Formule moléculaire |
C38H40BN3O4 |
Poids moléculaire |
613.6 g/mol |
Nom IUPAC |
(4-morpholin-4-ylpyridin-1-ium-1-yl) morpholine-4-carboxylate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C14H20N3O4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;18-14(16-7-11-20-12-8-16)21-17-3-1-13(2-4-17)15-5-9-19-10-6-15/h1-20H;1-4H,5-12H2/q-1;+1 |
Clé InChI |
ZLDHJWYKCBUXFK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C2=CC=[N+](C=C2)OC(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



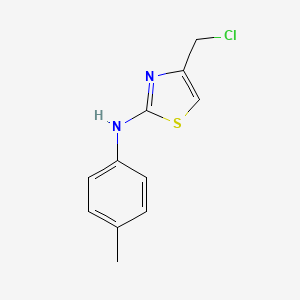




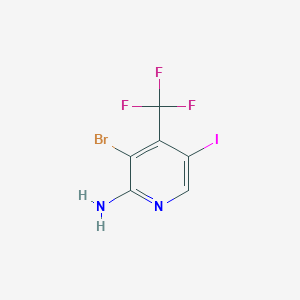
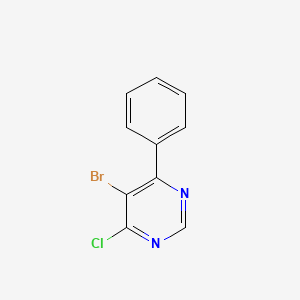
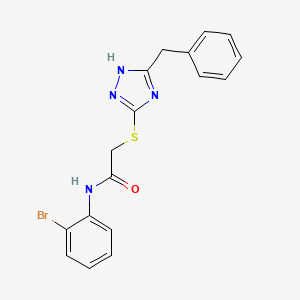

![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11772247.png)
